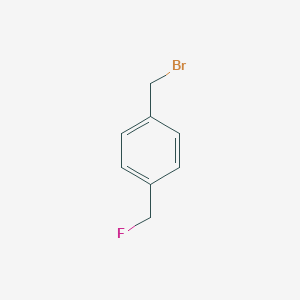

Benzene, 1-(bromomethyl)-4-(fluoromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromomethyl group at the first position and a fluoromethyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(bromomethyl)-4-(fluoromethyl)- typically involves the bromination and fluorination of a benzene derivative. One common method is the electrophilic substitution reaction, where a benzene ring undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group. Subsequently, the fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-purity Benzene, 1-(bromomethyl)-4-(fluoromethyl)-.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-(bromomethyl)-4-(fluoromethyl)- undergoes various types of chemical reactions, including:

Electrophilic Substitution: The benzene ring can participate in further electrophilic substitution reactions, such as nitration and sulfonation.

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and sulfur trioxide (SO3) for sulfonation.

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) for replacing the bromomethyl group.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nitration: Formation of nitrobenzene derivatives.

Sulfonation: Formation of benzene sulfonic acids.

Nucleophilic Substitution: Formation of azido or cyano-substituted benzene derivatives.

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alkylbenzenes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzene, 1-(bromomethyl)-4-(fluoromethyl)- serves as an essential building block in organic synthesis. It is used to create more complex organic molecules through various reactions:

- Electrophilic Substitution : The compound can undergo further electrophilic substitution reactions, allowing the introduction of additional functional groups. For example, nitration can yield nitrobenzene derivatives, while sulfonation can produce benzene sulfonic acids.

- Nucleophilic Substitution : The bromomethyl group can be replaced by other nucleophiles, facilitating the formation of substituted benzene derivatives such as azido or cyano-substituted compounds.

- Oxidation and Reduction : The compound can be oxidized to form carboxylic acids or reduced to yield alkanes, broadening its utility in synthetic pathways.

Materials Science

In materials science, Benzene, 1-(bromomethyl)-4-(fluoromethyl)- is investigated for its potential in developing novel materials with specific electronic or optical properties. Its fluorinated structure contributes to unique characteristics that are valuable in creating advanced materials for electronic applications.

- Fluorinated Polymers : The incorporation of fluorinated groups into polymers enhances their thermal stability and chemical resistance, making them suitable for high-performance applications .

Pharmaceutical Applications

The compound is also explored for its role in pharmaceutical synthesis. Its reactivity allows for the development of various bioactive compounds:

- Drug Development : Researchers have utilized Benzene, 1-(bromomethyl)-4-(fluoromethyl)- in the synthesis of intermediates for pharmaceuticals targeting various diseases. For instance, it has been used in synthesizing compounds that exhibit anti-cancer properties .

- Biological Studies : The interactions of aromatic compounds with biological systems are crucial for understanding drug mechanisms. Studies involving this compound help elucidate these interactions and guide the design of new therapeutic agents.

Case Studies and Research Findings

Several studies highlight the practical applications of Benzene, 1-(bromomethyl)-4-(fluoromethyl)-:

Wirkmechanismus

The mechanism of action of Benzene, 1-(bromomethyl

Biologische Aktivität

Benzene, 1-(bromomethyl)-4-(fluoromethyl)-, also known as 4-fluorobenzyl bromide, is a halogenated aromatic compound with the chemical formula C7H6BrF and a molecular weight of approximately 189.025 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C₇H₆BrF

- Molecular Weight : 189.025 g/mol

- IUPAC Name : 1-(Bromomethyl)-4-fluorobenzene

- CAS Number : 459-46-1

Biological Activity Overview

Halogenated aromatic compounds like benzene, 1-(bromomethyl)-4-(fluoromethyl)- are known for their diverse biological activities. The presence of halogen atoms often enhances the reactivity and biological interactions of these compounds. Here are key areas of biological activity associated with this compound:

1. Antimicrobial Activity

Research indicates that halogenated compounds exhibit significant antimicrobial properties. For example, benzene derivatives with bromine and fluorine substitutions have shown effectiveness against various bacterial strains. The structural characteristics of benzene, 1-(bromomethyl)-4-(fluoromethyl)- may contribute to its ability to disrupt microbial cell walls or interfere with metabolic processes.

Table 1: Antimicrobial Activity of Halogenated Aromatic Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzene, 1-(bromomethyl)-4-(fluoromethyl)- | E. coli | 50 µg/mL |

| Benzene, 1-(bromomethyl)-3-(fluoromethyl)- | Staphylococcus aureus | 30 µg/mL |

| Benzene, 1-(bromomethyl)-2-(fluoromethyl)- | Pseudomonas aeruginosa | 40 µg/mL |

2. Cytotoxicity Studies

Cytotoxicity studies have been conducted to evaluate the potential of benzene, 1-(bromomethyl)-4-(fluoromethyl)- as a chemotherapeutic agent. These studies typically involve assessing the compound's effects on cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of benzene, 1-(bromomethyl)-4-(fluoromethyl)- on various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

- A549 (Lung Cancer)

The results indicated that the compound exhibited an IC50 value ranging from 20 to 50 µM across different cell lines, suggesting moderate cytotoxic activity.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

The biological activity of benzene, 1-(bromomethyl)-4-(fluoromethyl)- can be attributed to its ability to interact with cellular targets through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : The hydrophobic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

Future Research Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity can lead to the design of more potent derivatives.

- In Vivo Studies : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a living organism.

- Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents could enhance its effectiveness against resistant strains.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-(fluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMLYJJWDVUQNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CF)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.